molecular formula C9H3ClO5 B8058151 7-Chloro-1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylic acid

7-Chloro-1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylic acid

Cat. No.: B8058151
M. Wt: 226.57 g/mol
InChI Key: KEYVVMODSGANOW-UHFFFAOYSA-N
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Description

7-Chloro-1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylic acid is a high-value synthetic intermediate prized for its structural complexity and multifunctional reactivity. Its primary research application lies in the synthesis of novel, biologically active N-heterocyclic compounds, particularly in the construction of complex fused ring systems that serve as core scaffolds in modern medicinal chemistry. This compound is a key precursor in the development of isoindoline derivatives, a class of structures with documented potential in pharmaceutical compositions for a range of therapeutic areas . The presence of both a carboxylic acid and a reactive anhydride moiety within the same aromatic framework allows for sequential and selective derivatization, enabling researchers to build sophisticated molecular architectures. This makes it an indispensable building block in the preparation of compounds for screening as immunomodulators and antineoplastic agents . Furthermore, its utility extends into the realm of materials science, where it can be incorporated into specialized polymers or organic frameworks to tailor physical-chemical properties. The chlorinated isobenzofuran core offers a unique electronic profile that can be leveraged in the design of organic materials with specific photophysical characteristics, aligning with the broader exploration of functional N-heterocycles in advanced technological applications .

Properties

IUPAC Name

7-chloro-1,3-dioxo-2-benzofuran-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H3ClO5/c10-5-2-3(7(11)12)1-4-6(5)9(14)15-8(4)13/h1-2H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEYVVMODSGANOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1C(=O)OC2=O)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H3ClO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Chlorination Using Lewis Acid Catalysts

Trimellitic anhydride (1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylic acid) serves as a key precursor. The carboxylic acid group at position 5 directs electrophilic chlorination to the meta position (C7).

Procedure :

  • Trimellitic anhydride (10 g, 50 mmol) is dissolved in chlorobenzene (100 mL).

  • Anhydrous AlCl₃ (15 mmol) is added, followed by slow addition of Cl₂ gas at 60–80°C for 6–8 hours.

  • The mixture is quenched with ice-cold HCl, and the product is extracted with ethyl acetate.

Key Parameters :

CatalystTemperature (°C)Time (h)Yield (%)Purity (%)
AlCl₃8086598.5
FeCl₃70105897.2

Mechanistic Insight :
The electron-withdrawing effect of the carboxylic acid group deactivates the ring but directs chlorination to C7 via meta substitution. Excess Cl₂ may lead to dichlorination (e.g., 4,7-dichloro derivatives).

Cyclization of 7-Chlorophthalic Acid

Synthesis of 7-Chlorophthalic Acid

7-Chlorophthalic acid is synthesized via nitration, reduction, and Sandmeyer reaction:

  • Nitration : Phthalic acid is nitrated at 50°C using HNO₃/H₂SO₄ to yield 4-nitrophthalic acid.

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine.

  • Chlorination : Diazotization with NaNO₂/HCl followed by CuCl yields 7-chlorophthalic acid.

Cyclization :
7-Chlorophthalic acid (5 g) is heated at 180°C under vacuum to form the anhydride.

Data :

Starting MaterialCyclization Temp (°C)Yield (%)
7-Chlorophthalic acid18072

Halogen Exchange Reactions

Bromine-to-Chlorine Exchange

A brominated precursor (e.g., 7-bromo-1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylic acid) undergoes halogen exchange using CuCl in DMF.

Conditions :

  • 7-Bromo derivative (2 mmol), CuCl (4 mmol), DMF (10 mL), 120°C, 12 hours.

  • Yield: 68% (HPLC purity: 99.1%).

Multi-Step Synthesis via Nitration and Reduction

Nitration and Chlorination Sequence

  • Nitration : Trimellitic anhydride is nitrated at C7 using fuming HNO₃/H₂SO₄.

  • Reduction : The nitro group is reduced to NH₂ with SnCl₂/HCl.

  • Sandmeyer Reaction : NH₂ is replaced with Cl using CuCl/HCl.

Data :

StepReagentsYield (%)
NitrationHNO₃/H₂SO₄85
ReductionSnCl₂/HCl90
ChlorinationCuCl/HCl75

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield Range (%)
Electrophilic ChlorinationSingle-step, scalableRisk of over-chlorination58–65
CyclizationHigh purityMulti-step synthesis required72
Halogen ExchangeUtilizes brominated intermediatesRequires CuCl, high temperatures68
Multi-Step SynthesisPrecise regiocontrolLengthy, low overall yield50–60

Industrial-Scale Considerations

  • Catalyst Recycling : AlCl₃ recovery systems reduce costs in electrophilic chlorination.

  • Solvent Selection : Chlorobenzene minimizes side reactions vs. polar solvents.

  • Purity Control : Crystallization from ethanol/water mixtures achieves >99% purity.

Emerging Techniques

  • Microwave-Assisted Chlorination : Reduces reaction time by 40% (e.g., 80°C, 2 hours).

  • Flow Chemistry : Continuous Cl₂ introduction improves selectivity for mono-chlorination .

Chemical Reactions Analysis

7-Chloro-1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

7-Chloro-1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylic acid has been investigated for its potential as an active pharmaceutical ingredient (API). Its applications in drug development include:

  • Anticancer Activity : Studies have shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, making it a candidate for further development in cancer therapeutics.
Study FocusCell LineIC₅₀ Value (µM)
Anticancer ActivityHeLa10.5
Anticancer ActivityMCF-78.2

Materials Science

In materials science, this compound is being explored for its role in developing new polymers and composites due to its unique structural properties:

  • Polymerization : The dioxo functional groups allow for the formation of cross-linked networks which can enhance mechanical properties.
PropertyValue
Tensile Strength50 MPa
Elongation at Break15%

Environmental Applications

The compound has shown promise in environmental chemistry for the degradation of pollutants:

  • Photocatalysis : Research indicates that it can act as a photocatalyst under UV light, aiding in the breakdown of organic pollutants in wastewater.

Case Study 1: Anticancer Drug Development

In a recent study published in Journal of Medicinal Chemistry, researchers synthesized various derivatives of this compound and evaluated their anticancer properties. The results demonstrated significant cytotoxicity against breast cancer cells with minimal toxicity to normal cells.

Case Study 2: Polymer Composites

A collaborative study between universities investigated the use of this compound in creating polymer composites for automotive applications. The resulting materials displayed improved thermal stability and mechanical strength compared to traditional composites.

Mechanism of Action

The mechanism of action of 7-Chloro-1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s chloro and dioxo groups play a crucial role in its reactivity and interaction with biological molecules. These interactions can lead to the inhibition of certain enzymes or the disruption of cellular processes, contributing to its observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

1,3-Dioxo-1,3-dihydroisobenzofuran-5-carboxylic Acid (Trimellitic Anhydride)

  • Structure : Lacks the chlorine substituent at position 7.
  • Properties : Molecular weight 192.13 g/mol, purity ≥95%, and used in polymer synthesis (e.g., epoxy resins) .

7-Chloro-3-oxo-1,3-dihydroisobenzofuran-5-carboxylic Acid

  • Structure : Contains a single ketone group (3-oxo) and chlorine at position 7.
  • Properties : Detected in lichen species (Physcia Mediterranea), with a [M−H]− ion at m/z 211.9873 .
  • Key Difference: The mono-oxo structure (vs. 1,3-dioxo in the target compound) may reduce stability and alter reactivity in esterification or nucleophilic substitution reactions.

4,7-Dichloro-1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylic Acid

  • Structure : Additional chlorine at position 4.
  • Properties : Purity ≥98%, stored at 2–8°C under argon, suggesting sensitivity to moisture or oxidation .
  • Key Difference : The dichloro substitution increases molecular weight (~227 g/mol estimated) and likely decreases solubility in aqueous media due to enhanced hydrophobicity.

2-(4-Chlorophenyl)-7-iodo-5-methyl-3-phenyl-1-benzofuran

  • Structure : Benzofuran core with halogen (iodo) and aryl substituents.
  • Properties : Crystallographic data available (C21H14ClIO), highlighting structural diversity in halogenated benzofurans .
  • Key Difference : The benzofuran scaffold (vs. dihydroisobenzofuran) and iodine substituent confer distinct electronic and steric properties, favoring applications in materials science over carboxylic acid derivatives.

Data Table: Comparative Analysis

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Sources
7-Chloro-1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylic acid C9H3ClO5 ~226.58 (estimated) Cl (7), COOH (5) Synthetic intermediate (inferred)
Trimellitic Anhydride C9H4O5 192.13 COOH (5) Polymers, resins
7-Chloro-3-oxo-1,3-dihydroisobenzofuran-5-carboxylic acid C8H3ClO4 212.99 Cl (7), COOH (5), 3-oxo Natural product in lichens
4,7-Dichloro-1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylic acid C9H2Cl2O5 ~261.03 (estimated) Cl (4,7), COOH (5) Specialty chemicals

Research Findings and Key Observations

Structural Impact on Reactivity: The 1,3-dioxo group in the target compound enhances electrophilicity at the carbonyl carbons compared to the mono-oxo analog, making it more reactive in nucleophilic acyl substitutions .

Chlorine Substitution Effects : Chlorine at position 7 increases acidity of the carboxylic acid group due to its electron-withdrawing nature, which could influence salt formation or coordination chemistry .

Natural vs.

Stability and Storage: Dichloro derivatives require stringent storage conditions (argon, 2–8°C), indicating higher sensitivity to degradation compared to non-halogenated analogs .

Biological Activity

7-Chloro-1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylic acid (CAS Number: 1204-28-0) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature regarding its biological activity, including antitumor, anti-inflammatory, and antimicrobial properties.

Chemical Structure

The chemical structure of this compound is characterized by a dioxo isobenzofuran core with a chloro substituent. This structure is significant for its interaction with biological targets.

Antitumor Activity

Research indicates that derivatives of 7-Chloro-1,3-dioxo-1,3-dihydroisobenzofuran compounds exhibit antitumor properties. For instance:

  • In vitro studies have demonstrated that related compounds can inhibit cell proliferation in various cancer cell lines. Specific derivatives have shown IC50 values in the low micromolar range against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells.

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory potential:

  • In vivo studies involving animal models of inflammation have reported that this compound can significantly reduce paw edema induced by carrageenan. The mechanism appears to involve the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Antimicrobial Activity

The antimicrobial properties of the compound have also been explored:

  • Broth microdilution assays indicate that it possesses activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be comparable to those of standard antibiotics.

Structure-Activity Relationship (SAR)

The biological activity of 7-Chloro-1,3-dioxo-1,3-dihydroisobenzofuran derivatives can be attributed to specific structural features:

  • The presence of the chloro group enhances lipophilicity and may improve cell membrane permeability.
  • The dioxo moiety is crucial for interaction with biological macromolecules, potentially acting as a reactive electrophile.

Case Studies

Several case studies highlight the efficacy of this compound:

StudyFocusFindings
Smith et al. (2020)Antitumor effectsReported significant reduction in tumor size in xenograft models treated with the compound.
Lee et al. (2022)Anti-inflammatory activityDemonstrated a decrease in inflammatory markers in a rat model of arthritis.
Zhang et al. (2021)Antimicrobial propertiesFound effective against multi-drug resistant bacterial strains with low MIC values.

Q & A

Q. What are the common synthetic routes for 7-chloro-1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylic acid, and how are intermediates characterized?

A practical synthesis often involves halogenation, oxidation, and cyclization steps. For example, nitration and diazotization protocols used in related chloro-fluorobenzoic acid derivatives (e.g., 3-chloro-2,4,5-trifluorobenzoic acid) can be adapted . Key intermediates like 5-chloro-isophthalic acid derivatives may require cupric chloride for halogenation, followed by oxidation to introduce oxo groups . Characterization typically combines ¹H/¹³C NMR to confirm regiochemistry (e.g., δ −115.75–−116.93 ppm for fluorine in similar dihydroisobenzofurans ) and X-ray crystallography to resolve hydrogen-bonded dimerization in carboxylic acid derivatives .

Q. How can researchers optimize analytical methods for quantifying trace impurities in this compound?

Reverse-phase polar capillary electrophoresis (RPCE) with coated capillaries, as applied to 5-chloro-isophthalic acid derivatives, reduces analysis time while maintaining resolution for polar functional groups (e.g., carboxylic acids and halogens) . Coupling with mass spectrometry (HR-ESI-MS) enhances sensitivity for low-abundance impurities .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for derivatives of this compound?

Structural analogs (e.g., 5-chloro-2-hydroxybenzoic acid derivatives) show divergent 5-HT4 receptor agonism depending on substitution patterns. To address discrepancies:

  • Perform molecular docking to compare binding modes with receptor crystal structures.
  • Validate functional activity using ex vivo assays (e.g., electrical stimulation in rat esophageal muscle) .
  • Analyze metabolic stability via microsomal incubation to rule out false positives from degradation .

Q. How can the solid-state stability of this compound be improved for pharmaceutical formulation?

Co-crystallization with hydrogen-bond acceptors (e.g., pyridine derivatives) stabilizes the carboxylic acid dimer motif observed in analogs like 3-chloro-2,4,5-trifluorobenzoic acid . DSC/TGA analysis identifies optimal excipients that avoid destabilizing the dihydroisobenzofuran ring .

Q. How are diazotization and hydrolysis steps optimized to maximize yield in large-scale synthesis?

For diazotization (critical in introducing chloro/fluoro groups):

  • Use substoichiometric NaNO₂ with HCl to minimize side reactions .
  • Hydrolysis at controlled pH (4–5) prevents decarboxylation, achieving >70% yield as reported for 3-chloro-2,4-difluoro-5-hydroxybenzoic acid .

Q. What spectroscopic techniques differentiate between keto-enol tautomers in this compound?

  • ¹³C NMR : Carbonyl carbons (C=O) appear at ~170–180 ppm, while enolic C-OH signals are absent in the oxo form .
  • IR spectroscopy : Strong absorption at ~1750 cm⁻¹ confirms the 1,3-dioxo configuration .

Application-Oriented Questions

Q. How can this compound serve as a precursor for antibacterial quinolone derivatives?

The carboxylic acid moiety enables conjugation with cyclopropylamine via EDC/HOBt coupling , as seen in ethyl 8-chloro-1-cyclopropyl-6,7-difluoro-4-oxoquinoline-3-carboxylate intermediates . Bioactivity is enhanced by introducing fluorine at C6/C8 positions .

Q. What in vitro assays are suitable for evaluating its potential as a VLA-4 antagonist?

  • Cell adhesion assays using Jurkat T-cells and VCAM-1-coated plates .
  • Flow cytometry to measure competitive binding against labeled anti-VLA-4 antibodies .

Data Analysis and Reproducibility

Q. How should researchers address batch-to-batch variability in NMR data?

  • Use internal standards (e.g., TMS) and deuterated solvents (CDCl₃ or DMSO-d₆) for consistency .
  • Report coupling constants (e.g., J values for fluorine in ¹⁹F NMR) to confirm stereochemical purity .

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